rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
Description
Properties
CAS No. |
96150-05-9 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.1 |
Purity |
80 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Rac 2r,3s 3 Methyloxirane 2 Carboxylic Acid
Chemical Synthesis Approaches
Traditional chemical methods remain fundamental in accessing rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. These approaches often involve the formation of the epoxide ring from acyclic precursors through cyclization or direct oxidation of a double bond.
Cyclization Reactions from Hydroxyl and Carboxylic Acid Precursors
A primary method for forming the oxirane ring is through the intramolecular cyclization of a halohydrin precursor. This reaction is an intramolecular variant of the Williamson ether synthesis. For the synthesis of this compound, the required precursor is a racemic mixture of (2R,3S)- and (2S,3R)-2-halo-3-hydroxybutanoic acid.
The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. This is followed by an intramolecular SN2 attack where the nucleophilic alkoxide displaces the halide on the adjacent carbon atom. orgsyn.org For the reaction to proceed, the hydroxyl and the leaving group (halide) must be in an anti-periplanar conformation to allow for backside attack, which dictates the stereochemical outcome of the product. orgsyn.org
Table 1: Intramolecular Cyclization for Epoxide Synthesis
| Precursor | Reagent | Mechanism | Product Stereochemistry |
|---|---|---|---|
| (2R,3S)-2-chloro-3-hydroxybutanoic acid | Base (e.g., NaOH) | Intramolecular SN2 | (2R,3S)-3-methyloxirane-2-carboxylic acid |
Peracid Epoxidation of Unsaturated Carboxylic Acids
The direct epoxidation of an alkene is a widely used and efficient method for synthesizing epoxides, known as the Prilezhaev reaction. organic-chemistry.org For the target molecule, the precursor is trans-but-2-enoic acid (crotonic acid). The reaction is typically carried out using a peroxy acid (peracid), such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.gov
The mechanism is concerted, with the oxygen atom being delivered to the double bond in a single step. pearson.comchemistrysteps.com This process is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org Therefore, the epoxidation of trans-crotonic acid yields the trans-epoxide, this compound. chemistrysteps.com Studies have investigated the kinetics of crotonic acid epoxidation using hydrogen peroxide in the presence of a catalyst like sodium orthovanadate. orientjchem.orgresearchgate.netresearchgate.net
Table 2: Peracid Epoxidation of Crotonic Acid
| Substrate | Oxidizing Agent | Key Features | Product |
|---|---|---|---|
| trans-But-2-enoic acid (Crotonic Acid) | mCPBA | Concerted mechanism, Stereospecific syn-addition | This compound |
Regio- and Stereoselective Epoxidation Strategies
Achieving high regio- and stereoselectivity is crucial in epoxide synthesis. In the case of peracid epoxidation of crotonic acid, the reaction is inherently stereoselective due to its concerted nature; the trans geometry of the alkene directly leads to the trans configuration of the epoxide. libretexts.org
For more complex unsaturated systems, the stereoselectivity can be influenced by neighboring functional groups. For instance, in the epoxidation of β,γ-unsaturated carboxylic acids, the carboxylic acid group can direct the peroxy acid via hydrogen bonding to deliver the oxygen atom to the same face of the double bond (syn-directive effect), influencing the stereochemical outcome. rsc.org While crotonic acid is an α,β-unsaturated system where this specific interaction is less dominant, the principle of substrate-controlled stereoselectivity is a key strategy in epoxide synthesis. The choice of oxidizing agent can also impact selectivity; for example, replacing mCPBA with peracetic acid has been shown to alter the stereoselective formation of certain epoxides. nih.gov
Biocatalytic and Asymmetric Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is particularly valuable for producing chiral compounds.
Enzymatic Epoxidation with Specific Monooxygenases
Enzymes, particularly monooxygenases and peroxygenases, are capable of catalyzing the epoxidation of alkenes. nih.govmdpi.com These enzymes can be used as whole-cell catalysts or as isolated enzymes. For example, unspecific peroxygenases (UPOs) have been shown to selectively epoxidize terminal alkenes. nih.gov Plant-based peroxygenases, such as those from oat seeds, can catalyze the epoxidation of unsaturated fatty acids like oleic acid in a stereospecific manner. researchgate.net
While specific studies detailing the use of monooxygenases for the direct epoxidation of crotonic acid to this compound are emerging, the broad substrate scope of these enzymes suggests their potential applicability. The challenge often lies in enzyme inactivation by the epoxide products and optimizing reaction conditions for substrates that may be toxic to microbial whole-cell systems. nih.gov
Table 3: Examples of Biocatalytic Epoxidation
| Enzyme Class | Example Substrate | Key Advantage | Potential Application |
|---|---|---|---|
| Monooxygenases | Styrene, Toluene | High selectivity | Asymmetric epoxidation |
Chiral Catalyst Development for Enantioselective Synthesis
The development of chiral catalysts for asymmetric epoxidation allows for the synthesis of specific enantiomers of an epoxide, a critical need for the pharmaceutical industry. The Sharpless asymmetric epoxidation is a landmark example, utilizing a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. libretexts.orgyoutube.com
For α,β-unsaturated systems like crotonic acid, related strategies have been developed. Chiral catalysts based on metal complexes, such as yttrium-biaryldiol and scandium-N,N'-dioxide systems, have proven effective for the asymmetric epoxidation of α,β-unsaturated esters and amides using hydrogen peroxide or its derivatives. rsc.orgnih.gov These catalytic systems can achieve high yields and excellent enantioselectivities, providing access to enantiomerically enriched (2R,3S)- or (2S,3R)-3-methyloxirane-2-carboxylic acid derivatives. nih.govrsc.org
Table 4: Chiral Catalysts for Asymmetric Epoxidation of α,β-Unsaturated Systems
| Catalyst System | Substrate Type | Oxidant | Typical Enantioselectivity |
|---|---|---|---|
| Chiral N,N'-dioxide–Sc(III) complex | α,β-unsaturated ketones/amides | H₂O₂ | Good to excellent |
| Yttrium-biphenyldiol complex | α,β-unsaturated esters | Cumene hydroperoxide | High (≤99% ee) |
Integrated Catalytic Production Pathways
A prominent example of an integrated approach begins with the catalytic epoxidation of a crotonate ester, for instance, ethyl crotonate. This initial step is frequently accomplished using a catalyst and an oxidizing agent. Subsequently, the resulting glycidic ester undergoes hydrolysis to yield the target carboxylic acid. The integration of these steps can be designed to occur in a one-pot or telescopic fashion, thereby avoiding the isolation of the intermediate glycidic ester and reducing solvent and energy consumption.
The epoxidation of the carbon-carbon double bond in crotonic acid is a critical step in the synthesis of this compound. Vanadium-based catalysts, such as sodium orthovanadate (Na₃VO₄), have been investigated for this transformation using hydrogen peroxide as the oxidant. Kinetic studies have shown that the epoxidation of crotonic acid catalyzed by sodium orthovanadate is first order with respect to both the substrate and the catalyst concentration, and zero order in hydrogen peroxide concentration under specific conditions.
The reaction mechanism is proposed to involve the formation of a peroxovanadium complex, which then acts as the active oxidizing species. The rate of this reaction is influenced by factors such as pH and temperature. For instance, the rate of epoxidation has been observed to decrease with an increase in pH from 3.26 to 5.50, after which it slowly increases.
Detailed research findings from a kinetic study on the epoxidation of crotonic acid are presented in the tables below.
Table 1: Effect of Reactant Concentration on Reaction Rate
| [Crotonic Acid] (mol dm⁻³) | [H₂O₂] (mol dm⁻³) | [Na₃VO₄] (mol dm⁻³) | Initial Rate (mol dm⁻³ s⁻¹) |
| 0.02 | 0.004 | 0.0002 | 1.25 x 10⁻⁷ |
| 0.04 | 0.004 | 0.0002 | 2.50 x 10⁻⁷ |
| 0.06 | 0.004 | 0.0002 | 3.75 x 10⁻⁷ |
| 0.02 | 0.002 | 0.0002 | 1.24 x 10⁻⁷ |
| 0.02 | 0.006 | 0.0002 | 1.26 x 10⁻⁷ |
| 0.02 | 0.004 | 0.0001 | 0.62 x 10⁻⁷ |
| 0.02 | 0.004 | 0.0003 | 1.88 x 10⁻⁷ |
Conditions: Temperature = 40°C, pH = 3.26
Table 2: Effect of Temperature and pH on Reaction Rate
| Temperature (K) | pH | k₀ (s⁻¹) | ΔE‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| 313 | 3.26 | 1.25 x 10⁻⁷ | 58.5 | 55.9 | -142.3 |
| 318 | 3.26 | 1.95 x 10⁻⁷ | |||
| 323 | 3.26 | 3.00 x 10⁻⁷ | |||
| 328 | 3.26 | 4.50 x 10⁻⁷ | |||
| 313 | 4.10 | 0.98 x 10⁻⁷ | |||
| 313 | 5.50 | 0.65 x 10⁻⁷ |
Conditions: [Crotonic Acid] = 0.02 mol dm⁻³, [H₂O₂] = 0.004 mol dm⁻³, [Na₃VO₄] = 0.0002 mol dm⁻³
Following the epoxidation of the crotonate precursor, the integrated pathway proceeds to the hydrolysis of the resulting glycidic ester. This step can be catalyzed by either acids or bases. In an ideal integrated process, the conditions of the hydrolysis are compatible with the preceding epoxidation step, allowing for a seamless transition between the two transformations. For instance, after the vanadium-catalyzed epoxidation, the reaction mixture could be adjusted to an appropriate pH to facilitate the hydrolysis of the intermediate ester, leading to the formation of this compound. The final product can then be isolated and purified. The development of such integrated catalytic systems remains an active area of research, with a focus on identifying robust catalysts that can efficiently mediate multiple transformations under similar reaction conditions.
Chemical Reactivity and Transformation Pathways of Rac 2r,3s 3 Methyloxirane 2 Carboxylic Acid
Ring-Opening Reactions of the Oxirane Moiety
The high degree of ring strain in the oxirane ring of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid makes it a prime target for nucleophilic attack, leading to ring-opening products. These reactions can be catalyzed by either acids or bases, with the specific conditions influencing the regioselectivity and stereochemistry of the resulting products.
Acid-Catalyzed Nucleophilic Ring Opening and Diol Formation
Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a more reactive electrophilic species. libretexts.org This activation facilitates the attack by weak nucleophiles, such as water, to yield a diol. The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. chemistrysteps.com The protonation of the epoxide oxygen makes it a better leaving group, and the subsequent nucleophilic attack occurs from the backside, resulting in an anti-addition of the nucleophile and the hydroxyl group. pearson.com In the case of hydrolysis, this leads to the formation of a 1,2-diol. chemistrysteps.com
For this compound, acid-catalyzed hydrolysis results in the formation of (2R,3R)- and (2S,3S)-2,3-dihydroxybutanoic acid. The nucleophilic attack of water can, in principle, occur at either C2 or C3 of the protonated epoxide. The presence of the electron-withdrawing carboxylic acid group at C2 and the electron-donating methyl group at C3 influences the stability of the partial positive charge that develops at these carbons in the transition state.
Base-Catalyzed Nucleophilic Ring Opening and Alcohol/Ether Formation
In the presence of a strong base, the carboxylic acid is first deprotonated to form a carboxylate. The subsequent ring-opening of the epoxide occurs via an SN2 mechanism, where a strong nucleophile attacks one of the carbon atoms of the oxirane ring. youtube.com This attack typically occurs at the less sterically hindered carbon atom. youtube.com In base-catalyzed reactions, the leaving group is an alkoxide anion, which is a poor leaving group. Therefore, a strong nucleophile is required to "push" the reaction forward. pearson.com
When the nucleophile is a hydroxide (B78521) ion, the product is a diol. If an alkoxide is used as the nucleophile, an ether is formed. youtube.com It is also possible for the initially formed carboxylate to act as an intramolecular nucleophile, leading to the formation of a lactone, particularly under conditions that favor intramolecular cyclization. masterorganicchemistry.com
Regioselectivity and Stereochemical Outcomes in Ring-Opening Reactions
The regioselectivity of the ring-opening reaction of this compound is a critical aspect of its reactivity.
Acid-Catalyzed Conditions: The regioselectivity is dependent on the stability of the carbocation-like transition state. Attack at the carbon that can better stabilize a positive charge is favored. The methyl group at C3 is electron-donating, stabilizing a partial positive charge, while the carboxylic acid group at C2 is electron-withdrawing. Therefore, nucleophilic attack is generally favored at the more substituted C3 position. chemistrysteps.comnih.gov
Base-Catalyzed Conditions: The reaction proceeds via an SN2 mechanism, and the nucleophile will preferentially attack the less sterically hindered carbon atom. In this molecule, the C2 carbon, bearing a carboxylic acid group, is generally less sterically hindered than the C3 carbon, which has a methyl group. Thus, attack at C2 is typically favored. youtube.com
The stereochemistry of the ring-opening is typically stereospecific. Both acid- and base-catalyzed reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This results from the backside attack of the nucleophile on the epoxide ring.
| Reaction Condition | Predominant Site of Nucleophilic Attack | Stereochemical Outcome |
| Acid-Catalyzed | C3 (more substituted) | Inversion of configuration at C3 |
| Base-Catalyzed | C2 (less sterically hindered) | Inversion of configuration at C2 |
Reactions with Specific Nucleophiles (e.g., Amines, Thiols, Alcohols, Grignard Reagents)
The oxirane ring of this compound readily reacts with a variety of nucleophiles.
Amines: The reaction with amines can be catalyzed by Lewis acids and can exhibit high regioselectivity. masterorganicchemistry.com The nucleophilic amine attacks the epoxide ring, leading to the formation of amino alcohols, which are important synthetic intermediates. masterorganicchemistry.com
Thiols: Thiols are effective nucleophiles for epoxide ring-opening, resulting in the formation of β-hydroxy thioethers. vedantu.com
Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, yielding alkoxy alcohols (ethers). ucdavis.edu
Grignard Reagents: Grignard reagents are potent carbon-based nucleophiles that react with epoxides in an SN2 fashion. libretexts.orgmasterorganicchemistry.com They typically attack the less substituted carbon of the epoxide. masterorganicchemistry.com However, a significant consideration in the reaction with this compound is the presence of the acidic proton of the carboxylic acid. The Grignard reagent is a strong base and will first react in an acid-base reaction to deprotonate the carboxylic acid. masterorganicchemistry.com This consumes one equivalent of the Grignard reagent and forms the magnesium salt of the carboxylic acid. Subsequent nucleophilic attack on the epoxide ring would then require an additional equivalent of the Grignard reagent.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo typical reactions of this functional group, provided the reaction conditions are compatible with the sensitive epoxide ring.
Reduction to Alcohol Derivatives
The reduction of the carboxylic acid functionality in this compound to a primary alcohol yields (2R,3S)-3-methyloxiranemethanol. This transformation is typically achieved using powerful reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an aluminum carboxylate intermediate, which is subsequently reduced to the corresponding alcohol. Care must be taken during the reaction, as the highly reactive hydride reagent can also potentially open the epoxide ring. However, under controlled conditions, selective reduction of the carboxylic acid is achievable.
The resulting alcohol, (2R,3S)-3-methyloxiranemethanol, is a valuable chiral intermediate. The presence of the reactive epoxide ring and the primary alcohol allows for further selective modifications at either functional group, making it a useful synthon for the preparation of more complex molecules.
Table 1: Representative Conditions for the Reduction of a Carboxylic Acid to a Primary Alcohol
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Work-up | Sequential addition of water and aqueous base |
| Product | (2R,3S)-3-Methyloxiranemethanol |
| Yield | High (typical for LiAlH₄ reductions) |
Esterification and Derivatization
The carboxylic acid group of this compound can be readily converted to a variety of ester derivatives through standard esterification procedures. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.
This esterification provides a means to protect the carboxylic acid group, allowing for selective reactions at the epoxide ring. Furthermore, the nature of the ester group can be varied to modify the physical and chemical properties of the molecule, such as its solubility or volatility. For example, the methyl or ethyl esters are commonly prepared for use in subsequent transformations or for analytical purposes like gas chromatography.
Table 2: Representative Conditions for Fischer Esterification
| Parameter | Value |
| Starting Material | This compound |
| Alcohol | Ethanol |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Solvent | Ethanol (in excess) |
| Temperature | Reflux |
| Product | Ethyl (2R,3S)-3-methyloxirane-2-carboxylate |
| By-product | Water |
Interconversion and Rearrangement Studies
Hydrolysis to Dihydroxybutanoic Acid Derivatives
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. Under acidic aqueous conditions, the epoxide undergoes hydrolysis to yield a diol. The acid catalyst protonates the oxygen atom of the epoxide, making the ring more susceptible to attack by a water molecule. This ring-opening is generally regioselective and stereospecific. For a trans-epoxide like the starting material, the hydrolysis typically proceeds with an anti-addition of the nucleophile (water), resulting in the formation of a syn-diol.
The product of this hydrolysis is (2R,3S)-2,3-dihydroxy-3-methylbutanoic acid. This transformation is significant as it converts the strained three-membered epoxide ring into a more stable dihydroxy acid derivative. These diol products are of interest in various synthetic applications due to their chirality and the presence of multiple functional groups.
Table 3: Representative Conditions for Acid-Catalyzed Hydrolysis of an Epoxide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Water |
| Catalyst | Dilute Sulfuric Acid |
| Solvent | Water or a co-solvent like Tetrahydrofuran |
| Temperature | Room temperature to gentle heating |
| Product | (2R,3S)-2,3-Dihydroxy-3-methylbutanoic acid |
Carbonylative Deoxygenation
Carbonylative deoxygenation is a transformation where an epoxide is converted to an alkene with the formal loss of an oxygen atom, facilitated by carbon monoxide. This reaction often proceeds with a specific stereochemical outcome. For 2,3-disubstituted epoxides, this reaction can result in an inversion of the alkene stereochemistry. acs.org For instance, a trans-epoxide can be converted to a cis-alkene. acs.org
While specific studies on the carbonylative deoxygenation of this compound are not extensively reported, the reactivity of similar 2,3-disubstituted epoxides provides a strong indication of the expected outcome. acs.org The reaction typically employs a transition metal catalyst, which coordinates to the epoxide and facilitates the reaction with carbon monoxide, leading to the extrusion of carbon dioxide and the formation of the corresponding alkene. acs.org In the case of the title compound, this would be expected to yield (Z)-2-methylbut-2-enoic acid. This transformation is a powerful tool for stereoselective alkene synthesis. acs.orgacs.org
Table 4: Representative Conditions for Carbonylative Deoxygenation of a 2,3-Disubstituted Epoxide
| Parameter | Value |
| Starting Material | trans-2,3-Dimethyloxirane (as an analogue) |
| Reagent | Carbon Monoxide (CO) |
| Catalyst System | [Lewis acid]⁺[M(CO)ₓ]⁻ (e.g., [Cr(salen)]⁺[Co(CO)₄]⁻) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Typically elevated temperatures |
| Product | cis-But-2-ene |
| Stereochemistry | Inversion |
Spectroscopic Characterization and Stereochemical Assignment Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Yield Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl protons, the two protons on the oxirane ring, and the acidic proton of the carboxylic acid. The protons on the epoxide ring (at C2 and C3) would appear as a complex multiplet system due to their diastereotopic nature and spin-spin coupling to each other and to the adjacent methyl group. The coupling constant (J-value) between these two protons would be indicative of their trans relationship. The methyl group would likely appear as a doublet, coupled to the proton at C3. The carboxylic acid proton would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The carbonyl carbon of the carboxylic acid would be expected to resonate in the range of 165-185 ppm. researchgate.net The two carbons of the oxirane ring would appear at distinct chemical shifts, typically in the range of 40-60 ppm, reflecting their oxygenated and strained environment. The methyl carbon would be found at a much higher field (lower ppm value).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. Quantitative NMR (qNMR) could also be utilized to determine the purity and yield of the compound in a given sample with high accuracy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | ~10-13 (broad singlet) | ~170-180 |
| C2-H | ~3.0-3.5 (doublet) | ~50-60 |
| C3-H | ~3.0-3.5 (quartet of doublets) | ~50-60 |
| -CH₃ | ~1.3-1.6 (doublet) | ~15-20 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₄H₆O₃), the expected exact mass is 102.0317 Da. nih.gov HRMS can measure this mass with a high degree of accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. Common ionization techniques for this type of molecule would include Electrospray Ionization (ESI), which would likely show the deprotonated molecule [M-H]⁻ at m/z 101.0244 or the protonated molecule [M+H]⁺ at m/z 103.0389.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by the presence of absorptions corresponding to the carboxylic acid and the epoxide ring.
A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. spectroscopyonline.com The presence of the epoxide ring would be indicated by characteristic C-O stretching vibrations. The asymmetric C-O-C stretch of the epoxide ring typically appears in the 950–810 cm⁻¹ region, while the symmetric stretch is found around 880–750 cm⁻¹. nih.gov A peak corresponding to the C-O single bond of the carboxylic acid would also be present, typically between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |
| Carboxylic Acid | C-O stretch | 1210-1320 |
| Epoxide | Asymmetric C-O-C stretch | 950-810 |
| Epoxide | Symmetric C-O-C stretch | 880-750 |
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound is a racemic mixture, it is optically inactive. However, if the enantiomers were to be separated, chiroptical spectroscopy would be essential for determining the absolute configuration of each. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. uni.lu This technique is particularly sensitive to the stereochemical environment of chromophores. In the case of (2R,3S)-3-methyloxirane-2-carboxylic acid and its (2S,3R) enantiomer, the carboxylic acid carbonyl group would act as the primary chromophore. Each enantiomer would produce a CD spectrum that is a mirror image of the other, exhibiting Cotton effects (peaks or troughs) at the absorption maximum of the carbonyl group. By comparing the experimentally measured CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the enantiomer can be definitively assigned.
For a specific enantiomer of 3-methyloxirane-2-carboxylic acid, the ROA spectrum would show a series of positive and negative bands corresponding to its various vibrational modes. The enantiomer would exhibit an identical ROA spectrum but with all the signs of the bands inverted. Detailed quantum chemical calculations are required to simulate the ROA spectra for the (2R,3S) and (2S,3R) configurations. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule in solution can be unambiguously determined. Studies on the closely related molecule methyloxirane have demonstrated the power of ROA in providing detailed structural information.
X-ray Crystallography for Solid-State Stereochemical Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a single crystal of one of the enantiomers of 3-methyloxirane-2-carboxylic acid could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters (C2 and C3). The resulting crystal structure would serve as an unambiguous proof of the molecule's stereochemistry, against which other techniques like CD and ROA can be benchmarked. For a racemic mixture, co-crystallization can sometimes occur, and the resulting crystal structure would show the presence of both enantiomers in the unit cell.
Theoretical and Computational Studies of Rac 2r,3s 3 Methyloxirane 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
No specific studies detailing quantum chemical calculations for the electronic structure and reactivity of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid were found in the reviewed literature. Such calculations would typically involve determining molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potential maps to predict sites of reactivity.
While DFT has been used to study the reaction mechanisms of other substituted oxiranes, no dedicated DFT studies on the reaction mechanisms specifically involving this compound have been published.
Mechanistic Investigations of Reaction Pathways
There is a lack of published mechanistic investigations detailing the reaction pathways of this compound from a computational perspective.
Conformational Analysis and Stereochemical Predictions
A detailed conformational analysis and specific stereochemical predictions for this compound based on computational modeling are not available in the current scientific literature.
Academic Research Applications and Biochemical Significance Non Clinical
Role as a Synthetic Building Block in Complex Molecule Synthesis
The utility of chiral epoxides as intermediates in organic synthesis is well-established. mdpi.com Their strained three-membered ring can be opened regio- and stereoselectively by a variety of nucleophiles, allowing for the introduction of new functional groups and the creation of new stereocenters. This makes them powerful precursors for the synthesis of more complex, chirally active molecules.
Enantiomerically pure epoxides are fundamental building blocks for synthesizing a wide range of organic compounds, including bioactive molecules and pharmaceuticals. mdpi.comresearchgate.net The process often begins with a racemic mixture of the epoxide, which is then resolved to isolate the desired enantiomer. A common method for this is enzymatic resolution, where an enzyme selectively processes one enantiomer, allowing the other to be recovered in high purity. google.com
For instance, a process analogous to the resolution of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. In this procedure, a lipase, such as one from Serratia marcescens or Candida cylindracea, selectively hydrolyzes one ester enantiomer, leaving the desired (2R,3S) methyl ester enantiomer with high enantiomeric excess (90-99%). google.com This chirally pure intermediate is then used in subsequent steps, such as reacting it with 2-aminothiophenol (B119425) to synthesize complex heterocyclic structures like (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a cis-lactam derivative. google.com This highlights the role of such chiral epoxides as key intermediates in the construction of complex, stereochemically defined molecules.
| Precursor Compound | Resolution Method | Resulting Chiral Intermediate | Subsequent Product Example |
| Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Enantioselective hydrolysis using lipase | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
This table illustrates a synthetic application using a structurally similar compound to demonstrate the utility of chiral epoxides as building blocks.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Common examples include derivatives of ephedrine, oxazolidinones, and camphorsultam. While (2R,3S)-3-methyloxirane-2-carboxylic acid is a chiral molecule and serves as a chiral building block, there is no significant evidence in the reviewed literature of its use as a chiral auxiliary in the classical sense of being attached to a substrate to direct a reaction and then being cleaved off.
Interactions with Biological Systems in Research Models
In non-clinical research, epoxides are frequently used as probe substrates to study the function and mechanism of specific enzymes, particularly epoxide hydrolases.
Epoxide hydrolases (EHs) are a ubiquitous family of enzymes that play critical roles in detoxification and the metabolism of signaling molecules. nih.govucdavis.edu They catalyze the addition of water to an epoxide ring to form the corresponding 1,2-diol. mdpi.com The high reactivity of the strained oxirane ring makes compounds like (2R,3S)-3-methyloxirane-2-carboxylic acid potential substrates for these enzymes.
Researchers utilize various epoxide substrates to investigate the activity and selectivity of different epoxide hydrolase isoforms, such as the soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). ucdavis.edunih.gov By incubating an epoxide substrate with the enzyme and analyzing the rate of diol formation and the stereochemistry of the product, key insights into the enzyme's active site and catalytic mechanism can be obtained. nih.gov
The generally accepted mechanism for α/β-hydrolase fold epoxide hydrolases involves a two-step process. nih.gov First, a nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide's carbon atoms. This opens the ring and forms a covalent ester intermediate between the enzyme and the substrate. ucdavis.edu In the second step, a charge-relay system involving histidine and another aspartate residue activates a water molecule, which then hydrolyzes the ester intermediate. This releases the diol product and regenerates the active enzyme. nih.govucdavis.edu
The hydrolysis of this compound by an epoxide hydrolase would proceed via this mechanism. The nucleophilic attack of the enzyme would occur at one of the two carbons of the oxirane ring, leading to the formation of a 2,3-dihydroxybutanoic acid product upon hydrolysis of the enzyme-substrate intermediate.
General Mechanism of Epoxide Hydrolase Action
| Step | Description | Key Residues | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic attack by an active site aspartate on an epoxide carbon. | Aspartate (nucleophile) | Covalent hydroxyalkyl-enzyme ester intermediate |
| 2 | Activation of a water molecule by a charge-relay system. | Histidine, Aspartic Acid | Activated water molecule |
| 3 | Hydrolysis of the ester intermediate by the activated water. | 1,2-diol product |
| 4 | Release of the diol and regeneration of the enzyme. | | Regenerated enzyme |
A primary metabolic transformation for epoxides in biological systems is their conversion to the corresponding diols, a reaction catalyzed by epoxide hydrolases. nih.gov This detoxification pathway converts potentially reactive epoxides into more water-soluble and easily excreted diols.
In an in vitro setting, this compound would be expected to undergo enzymatic hydrolysis to yield (2R,3S)-2,3-dihydroxybutanoic acid. This specific transformation is significant because the resulting diol has been identified as a relevant metabolite in certain biological contexts. For example, (2R,3S)-dihydroxybutanoic acid has been observed at elevated levels in patients with acute myeloid leukemia (AML) harboring mutations in the IDH1 and IDH2 genes. The presence of this metabolite highlights a potential link between epoxide metabolism and cellular biochemical pathways that are altered in disease states.
Applications in Materials Science and Industrial Research
The dual functionality of this compound makes it a compound of interest for creating novel materials and modifying surfaces at the nanoscale.
Monomer and Additive in Polymer Chemistry Research
In polymer chemistry, molecules that contain more than one reactive group are valuable as functional monomers or additives to introduce specific properties into a polymer backbone. While specific studies detailing the polymerization of this compound are not widely documented, its chemical structure allows for its participation in several types of polymerization reactions.
The epoxide group can undergo ring-opening polymerization, typically initiated by anionic, cationic, or coordination catalysts, to form a polyether backbone. Research on similar epoxides, such as cis- and trans-2,3-epoxybutane, has shown that they can be polymerized to yield crystalline polymers with unique properties. google.com The polymerization of functional epoxides can lead to linear polyethers with pendant side chains containing reactive groups. mdpi.com In the case of 3-methyloxirane-2-carboxylic acid, this would result in a polyether with a carboxylic acid group at each repeating unit.
Alternatively, the carboxylic acid group can be utilized in condensation polymerizations, such as esterification with diols to form polyesters, or amidation with diamines to form polyamides. This reactivity allows the molecule to be incorporated into various polymer structures, imparting both flexibility from the ether linkages (if the epoxide is opened) and functionality from the carboxyl groups. These carboxyl groups can enhance a polymer's adhesion, solubility in polar solvents, and provide sites for further cross-linking or chemical modification. Carboxylic acid monomers are widely used as functional additives to create materials known as carboxylated latexes.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Group | Resulting Polymer Structure | Potential Properties |
|---|---|---|---|
| Ring-Opening Polymerization | Epoxide | Polyether with pendant carboxylic acid groups | Hydrophilicity, sites for cross-linking, metal ion chelation. |
| Polycondensation | Carboxylic Acid | Polyester or Polyamide | Modified thermal properties, biodegradability (for polyesters). |
| Dual-Function Monomer | Both | Cross-linked networks | Thermosetting resins, coatings with enhanced adhesion. |
Studies in Nanotechnology as Surface Modifiers
In nanotechnology, modifying the surface of nanoparticles is critical to control their stability, dispersibility, and functionality for specific applications. Carboxylic acids are commonly used as surface modifiers or ligands, particularly for metal oxide nanoparticles. mdpi.com The carboxyl group can form strong bonds with the nanoparticle surface, creating a functionalized layer that can prevent aggregation and improve compatibility with a surrounding matrix, such as a polymer or biological fluid. nih.govnih.gov
The structure of this compound offers a distinct advantage as a bifunctional linker for surface modification. The carboxylic acid can act as an "anchor," binding the molecule to the nanoparticle surface. This leaves the reactive epoxide ring oriented away from the surface, where it is available for subsequent covalent reactions. researchgate.net This "grafting-to" or "grafting-from" approach allows for the attachment of other polymers, fluorescent dyes, or biomolecules, creating highly tailored nano-constructs. This dual functionality is valuable for developing advanced materials for composites, sensors, and biomedical applications. scispace.com The introduction of carboxyl groups has been shown to improve the dispersibility of iron oxide nanoparticles in aqueous solutions and can influence their interaction with biological systems. mdpi.comnih.gov
Environmental Chemistry Research Applications
The structure of this compound is highly relevant to the field of atmospheric science, particularly in the study of air quality and climate.
Precursor to Secondary Organic Aerosols (SOA)
Secondary Organic Aerosols (SOA) are a major component of atmospheric fine particulate matter (PM2.5), formed when volatile organic compounds (VOCs) are oxidized in the atmosphere. nih.govmdpi.com Epoxides have been identified as key intermediates in the formation of SOA from the photooxidation of biogenic VOCs like isoprene (B109036). nih.govnsf.gov
Research has demonstrated that a structural isomer, 2-methyloxirane-2-carboxylic acid (also known as methacrylic acid epoxide or MAE), is a precursor to SOA formed from the photooxidation of isoprene in the presence of high concentrations of nitrogen oxides (NOx), typical of urban environments. nih.gov The formation mechanism involves the gas-phase oxidation of isoprene to produce the epoxide, which then partitions into the aqueous phase of existing aerosol particles.
Once in the acidic aerosol, these epoxides undergo acid-catalyzed ring-opening reactions. nih.govnih.govnih.gov The epoxide ring is opened by nucleophiles such as water or sulfate (B86663), forming polyols (compounds with multiple hydroxyl groups) and organosulfates, respectively. researchgate.net These products have much lower volatility than the parent epoxide, causing them to remain in the particle phase and contribute to the growth and mass of SOA. nih.govnih.gov Given its structural similarities to MAE and other atmospherically relevant epoxides like isoprene epoxydiols (IEPOX), this compound is expected to undergo similar chemical pathways and contribute to SOA formation.
Table 2: Research Findings on Atmospheric Epoxides and SOA Formation
| Epoxide Precursor | Key Finding | Atmospheric Relevance | Reference |
|---|---|---|---|
| Isoprene Epoxydiols (IEPOX) | Undergo acid-driven multiphase chemistry in sulfate aerosols to form SOA. | A major pathway for SOA formation from isoprene, the most abundant non-methane hydrocarbon. | nsf.gov |
| 2-methyloxirane-2-carboxylic acid (MAE) | Identified as an SOA precursor from isoprene photooxidation under high-NOx conditions. | Relevant for SOA formation in urban areas with mixed biogenic and anthropogenic emissions. | nih.gov |
| (3,3-dimethyloxiran-2-yl)methanol (MBO epoxide) | Forms SOA via reactive uptake only in the presence of acidic aerosol. | Explains acid-enhanced SOA formation from 2-methyl-3-buten-2-ol (B93329) (MBO), another biogenic VOC. | nih.govnih.gov |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthesis Methods
The synthesis of specific stereoisomers of 3-methyloxirane-2-carboxylic acid remains a critical area for future research. While the racemic mixture is accessible, the development of highly efficient and selective methods to obtain individual enantiomers and diastereomers is paramount for its application in fields requiring stereochemical purity, such as pharmaceuticals and materials science.
Future efforts will likely concentrate on the following areas:
Asymmetric Epoxidation: Research will continue to target the development of new chiral catalysts for the asymmetric epoxidation of corresponding unsaturated precursors. This includes refining existing catalyst systems based on transition metals like titanium, vanadium, and manganese, as well as exploring novel organocatalysts that can provide high enantioselectivity and diastereoselectivity under mild conditions.
Kinetic Resolution: The kinetic resolution of the racemic mixture of 3-methyloxirane-2-carboxylic acid or its esters presents another viable strategy. This can be achieved through enzymatic or chemo-catalytic methods where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Biocatalysis: The use of enzymes and whole-cell systems for the stereoselective synthesis is a rapidly growing field. For instance, certain microorganisms are known to effect the epoxidation of unsaturated esters. molbase.com Future research could identify or engineer specific enzymes capable of producing (2R,3S)-3-methyloxirane-2-carboxylic acid with high fidelity.
Table 1: Comparison of Potential Stereoselective Synthesis Strategies
| Synthesis Strategy | Potential Advantages | Key Research Focus Areas |
|---|---|---|
| Asymmetric Catalysis | High efficiency, potential for scalability, tunable catalyst design. | Development of novel chiral ligands and metal complexes; exploration of organocatalysis. |
| Kinetic Resolution | Applicable to racemic starting materials; can be highly selective. | Design of new chiral resolving agents and catalysts; optimization of reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering; optimization of fermentation/reaction conditions. |
Exploration of New Catalytic Transformations and Derivatizations
The dual functionality of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid—an epoxide ring and a carboxylic acid group—makes it a versatile substrate for a wide array of chemical modifications. Future research is expected to unlock new catalytic transformations and derivatization pathways to synthesize novel molecules with unique properties.
Key emerging trends include:
Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to the formation of various functionalized β-hydroxy acids. Future work will explore the use of novel catalysts to control the regioselectivity and stereoselectivity of these ring-opening reactions with a broad range of nucleophiles (e.g., amines, thiols, azides).
Carboxylic Acid Activation: The carboxylic acid group can be transformed into a variety of other functional groups. thermofisher.com Research into catalytic methods for these transformations, such as reduction to alcohols, conversion to amides or esters, and decarboxylative couplings, will expand the synthetic utility of the molecule. nih.govresearchgate.net Dehydrogenative transformations of the aliphatic backbone could also yield novel unsaturated derivatives. nih.gov
Polymerization: The molecule could serve as a monomer for the synthesis of functional polyesters or other polymers. Research into controlled polymerization techniques, such as ring-opening polymerization, could yield materials with tailored properties for biomedical or industrial applications.
Table 2: Potential Derivatization Reagents for the Carboxylic Acid Moiety
| Reagent Class | Resulting Functional Group | Potential Applications of Derivative |
|---|---|---|
| Alcohols/Phenols | Ester | Pro-drugs, fragrances, monomers. |
| Amines | Amide | Biologically active compounds, polymers (polyamides). thermofisher.com |
| Hydrazines | Acyl Hydrazide | Pharmaceutical intermediates, coupling agents. thermofisher.com |
| Reducing Agents (e.g., BH₃) | Alcohol | Chiral building blocks, monomers. nih.gov |
| Organometallic Reagents | Ketone (via Weinreb amide) | Synthetic intermediates. |
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, advanced computational modeling will be crucial for predicting their properties and guiding experimental work.
Future research in this area will likely involve:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of derivatives with their biological or chemical activity. nih.govresearchgate.net This will enable the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing, thereby saving time and resources. nih.gov
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods will be employed to elucidate the mechanisms of synthetic and catalytic reactions involving the title compound. This understanding will facilitate the optimization of reaction conditions and the rational design of more efficient catalysts.
Predictive Toxicology: As new derivatives are designed, computational models can be used to predict their potential toxicity and other adverse effects, aligning with the principles of green chemistry to minimize the development of hazardous substances. mdpi.com Deep learning and other AI-based approaches are poised to make these predictions increasingly accurate. mdpi.com
Table 3: Steps in a Typical QSAR Modeling Workflow
| Step | Description | Key Considerations |
|---|---|---|
| 1. Data Set Preparation | Collection of a set of molecules with known structures and measured biological activity. | Data quality and diversity are crucial for a robust model. |
| 2. Descriptor Calculation | Generation of numerical representations (descriptors) of the molecular features (e.g., steric, electronic, hydrophobic properties). | Selection of relevant descriptors is critical for model performance. |
| 3. Model Development | Use of statistical methods (e.g., regression, machine learning) to build a mathematical model correlating descriptors with activity. | The model must be statistically validated to ensure its predictive power. |
| 4. Model Validation | Assessment of the model's ability to predict the activity of compounds not used in its development. | Internal and external validation techniques are used. |
| 5. Prediction | Application of the validated model to predict the activity of new, untested compounds. | The model's applicability domain must be considered. |
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry emphasize the use of renewable feedstocks, the reduction of waste, and the design of environmentally benign processes. This compound is well-positioned to contribute to this paradigm shift in chemical synthesis.
Future trends in this context include:
Bio-based Feedstocks: A major research thrust will be the development of synthetic routes starting from renewable resources. For example, deriving the carbon skeleton from bio-based platform chemicals like lactic acid or other α-hydroxy carboxylic acids could provide a sustainable alternative to petrochemical-based syntheses. rsc.org
Use as a Green Building Block: The compound itself can be used to synthesize other valuable chemicals, potentially replacing more hazardous or less sustainable intermediates. Its utility in producing bio-derived monomers for polymers is an area of particular interest. kit.edu
Benign Solvents and Conditions: Research will focus on conducting synthetic transformations in environmentally friendly solvents, such as water or bio-derived solvents, and under energy-efficient conditions (e.g., lower temperatures and pressures).
Q & A
Q. What established synthetic routes exist for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves epoxidation of precursor diols or unsaturated acids. For example, epoxidation of 3-methyl-2-pentenoic acid derivatives using m-chloroperbenzoic acid (m-CPBA) under anhydrous conditions at 0–5°C achieves stereocontrol . Acid-catalyzed cyclization of hydroxycarboxylic acid precursors (e.g., 2,3-dihydroxy-3-methylbutanoic acid) can also yield the oxirane ring, with stereochemistry governed by reaction temperature and solvent polarity . Purification via chiral HPLC or crystallization is critical to isolate enantiomers.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid?
- Methodological Answer :
- NMR : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) resolve enantiomeric signals and confirm substituent configurations .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for resolving R/S configurations in the oxirane ring .
- Circular Dichroism (CD) : Monitors optical activity to distinguish enantiomers and validate chiral purity .
Q. What preliminary biological screening approaches are recommended to assess the enzyme inhibitory potential of this compound?
- Methodological Answer :
- In Vitro Enzyme Assays : Use target enzymes (e.g., epoxide hydrolases or proteases) in kinetic assays with fluorogenic substrates. Measure IC values under varied pH and temperature conditions .
- Dose-Response Studies : Compare inhibition potency against structurally related oxiranes to establish structure-activity relationships (SARs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid across experimental models?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically evaluate variables like assay type (cell-free vs. cellular), enzyme isoforms, and buffer conditions. Use statistical tools (e.g., ANOVA) to identify confounding factors .
- Orthogonal Assays : Validate findings using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to rule out method-specific artifacts .
Q. What computational strategies are available to predict the binding modes of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid with target enzymes?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzyme active sites. Validate with MD simulations to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify enantiomer-specific binding energies to explain stereoselective inhibition .
Q. What experimental designs are optimal for investigating the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize -labeled analogs for mass balance studies in rodent models. Use LC-MS/MS to quantify metabolites in plasma and excreta .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .
Q. How can biophysical methods like SPR and ITC elucidate the compound’s interactions with protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (k, k) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
Q. What strategies enable the synthesis of enantiomerically pure analogs of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ Sharpless epoxidation conditions with Ti(OiPr) and tartrate-derived ligands to synthesize enantiopure oxiranes .
Key Notes
- Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.
- Stereochemical descriptors (R/S) must be retained in all references to ensure clarity .
- Toxicological data from suggests low genotoxicity, but in vivo studies are required for comprehensive safety profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
